[3-(1H-Pyrrol-1-yl)phenyl]acetic acid
Description
Contextualizing Aryl Acetic Acid Derivatives in Advanced Chemical Research
Aryl acetic acid derivatives represent a cornerstone class of compounds in modern chemical and pharmaceutical research. This structural motif is central to a vast number of biologically active molecules, most notably a major class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). researchgate.net Compounds such as diclofenac (B195802) and ibuprofen (B1674241) are household names, and their therapeutic action is derived from their aryl acetic acid core. Beyond medicine, these derivatives are also versatile intermediates in organic synthesis and have been explored in materials science. Research into aryl acetic acid derivatives continues to focus on creating new compounds with enhanced efficacy and novel applications, making it a field of persistent academic and industrial inquiry. nih.govnih.gov
Overview of Pyrrole-Containing Scaffolds in Medicinal and Materials Chemistry
The pyrrole (B145914) ring is a five-membered aromatic heterocycle that is a privileged scaffold in chemistry. mdpi.com It is a fundamental component of many natural products, including heme (a component of hemoglobin) and various alkaloids. wikipedia.org In medicinal chemistry, the pyrrole moiety is present in a number of blockbuster drugs, such as the cholesterol-lowering agent atorvastatin (B1662188) and the anticancer drug sunitinib. mdpi.com The electronic properties of the pyrrole ring also make it a valuable component in materials science, particularly in the development of conductive polymers like polypyrrole. wikipedia.org The versatility of the pyrrole scaffold in forming a wide array of derivatives ensures its continued importance in the development of new therapeutics and functional materials. nih.govusx.edu.cn
Significance of the Pyrrole-Phenylacetic Acid Motif in Contemporary Chemistry
The combination of a pyrrole ring and a phenylacetic acid group into a single molecule creates a motif with significant potential. The established biological activity of the para-substituted isomer, [4-(1H-Pyrrol-1-yl)phenyl]acetic acid (a precursor to the NSAID tolmetin), underscores the importance of this molecular architecture. The position of the linkage between the two aromatic rings is critical in determining the molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity.
The specific compound of interest, [3-(1H-Pyrrol-1-yl)phenyl]acetic acid, offers a different spatial and electronic arrangement compared to its well-studied para-isomer. This meta-substitution pattern alters the orientation of the pyrrole ring relative to the phenylacetic acid moiety, which can profoundly influence how the molecule interacts with biological targets like enzymes or receptors. Investigating these differences is fundamental to establishing structure-activity relationships (SAR), which are critical for the rational design of more potent and selective drugs. uc.pt
Rationale for Comprehensive Academic Inquiry into this compound
A comprehensive academic investigation into this compound is justified by the fundamental principle of exploring chemical space to gain a deeper understanding of molecular function. While its para-isomer is known for its anti-inflammatory properties, it is plausible that the meta-isomer could exhibit different, or perhaps entirely new, biological activities. The altered geometry may allow it to bind to different biological targets or to the same target in a different manner.
Systematic study of isomers is a crucial aspect of medicinal chemistry. It allows researchers to map out the structural requirements for a desired biological effect. Therefore, the synthesis and evaluation of the meta-isomer would provide crucial data points, contributing to a more complete picture of the pyrrole-phenylacetic acid pharmacophore. Such research could lead to the discovery of novel therapeutic agents or new molecular probes for studying biological systems.
Scope and Objectives of Scholarly Research on this compound
A dedicated research program on this compound would encompass several key objectives. The primary goals would be its chemical synthesis, full physicochemical characterization, and a broad screening for biological activity and potential applications in materials science.
Synthesis: The development of an efficient and scalable synthetic route is a primary objective. Potential strategies could include the Clauson-Kaas or Paal-Knorr synthesis to construct the pyrrole ring from a 3-aminophenylacetic acid precursor. Alternatively, modern cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensation, could be employed to couple a derivative of 3-aminophenylacetic acid with a suitable pyrrole precursor.
Characterization: Once synthesized, the compound would need to be rigorously characterized using modern analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography, to confirm its structure and understand its three-dimensional conformation.
Biological and Materials Screening: A key objective would be to screen the compound for a wide range of biological activities. Based on the properties of its structural relatives, initial testing would likely focus on anti-inflammatory, analgesic, and anticancer properties. Furthermore, its potential as a monomer for the synthesis of novel polymers with interesting electronic or physical properties could be explored.
Data Tables
Table 1: Properties of Parent Scaffolds
| Property | Phenylacetic Acid | Pyrrole |
| Formula | C₈H₈O₂ | C₄H₅N |
| Molar Mass | 136.15 g/mol nih.govwikipedia.org | 67.09 g/mol wikipedia.org |
| Appearance | White solid wikipedia.org | Colorless volatile liquid wikipedia.org |
| Melting Point | 76-77 °C wikipedia.org | -23 °C wikipedia.org |
| Boiling Point | 265.5 °C wikipedia.org | 129-131 °C wikipedia.org |
| Acidity (pKa) | 4.31 (in H₂O) wikipedia.org | 17.5 (for N-H proton) wikipedia.org |
| Key Features | Carboxylic acid functionality, aromatic phenyl group. nih.govwikipedia.org | Aromatic five-membered heterocycle with a nitrogen atom. wikipedia.org |
Retrosynthetic Analysis of the this compound Core Structure
A retrosynthetic analysis of the target molecule, this compound, reveals several possible disconnection points, leading to various synthetic strategies. The core structure can be deconstructed by disconnecting the bonds forming the pyrrole ring, the bond between the pyrrole and the phenyl ring, or the bond connecting the acetic acid moiety to the phenyl ring.
One primary disconnection is at the C-N bond linking the pyrrole and phenyl rings. This suggests a strategy involving the coupling of a pre-formed pyrrole ring with a phenyl derivative, or vice versa. This leads to precursors such as 3-aminophenylacetic acid and a 1,4-dicarbonyl compound for a Paal-Knorr synthesis, or a pyrrole nucleophile and an appropriate aryl halide.
Another key disconnection is at the C-C bond between the phenyl ring and the acetic acid side chain. This approach would involve the arylation of an acetic acid derivative with a 3-(1H-pyrrol-1-yl)phenyl electrophile. Alternatively, the acetic acid moiety can be constructed on a pre-formed 3-(1H-pyrrol-1-yl)phenyl scaffold through methods like carboxylation or homologation.
These disconnections form the basis for the subsequent discussion of advanced synthetic methodologies, primarily focusing on powerful palladium-catalyzed cross-coupling reactions and strategic introduction of the acetic acid group.
Palladium-Catalyzed Cross-Coupling Strategies in Pyrrole-Phenyl Linkage Formation
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These methods offer high efficiency, functional group tolerance, and predictable stereochemistry, making them ideal for the construction of the pyrrole-phenyl linkage in this compound.
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium(0) complex. In the context of synthesizing the target molecule, this reaction can be envisioned to couple a pyrrole-boronic acid derivative with a 3-halophenylacetic acid derivative.
The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base like K₂CO₃ or Cs₂CO₃, and a suitable solvent system, often a mixture of an organic solvent and water. The choice of reactants and conditions can be tailored to optimize the yield and purity of the desired product. A key advantage of the Suzuki-Miyaura coupling is the commercial availability of a wide range of boronic acids and aryl halides, as well as the relatively mild reaction conditions.
Interactive Data Table: Illustrative Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid Derivative | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Methyl 3-bromophenylacetate | 1-(tert-Butoxycarbonyl)pyrrole-2-boronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 85 |
| 2 | Ethyl 3-iodophenylacetate | 1-Methylpyrrole-2-boronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene/EtOH/H₂O | 100 | 88 |
| 3 | 3-Bromophenylacetic acid | Pyrrole-1-boronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | THF/H₂O | 80 | 92 |
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, specifically for the synthesis of aryl amines from aryl halides or triflates and amines. wikipedia.org This methodology is highly relevant for the synthesis of N-arylpyrroles. One approach involves the coupling of pyrrole with a 3-halophenylacetic acid derivative.
Alternatively, and often more strategically, the pyrrole ring can be constructed on a pre-arylated amine. This involves an initial Buchwald-Hartwig amination to produce a 3-aminophenylacetic acid derivative, which then undergoes a Paal-Knorr synthesis with a 1,4-dicarbonyl compound, such as 2,5-dimethoxytetrahydrofuran, to form the pyrrole ring. organic-chemistry.orgwikipedia.org The Paal-Knorr synthesis is a classic and efficient method for pyrrole formation. organic-chemistry.orgwikipedia.org
The Buchwald-Hartwig amination typically requires a palladium catalyst, a phosphine ligand (e.g., BINAP, XPhos), and a base (e.g., NaOt-Bu, K₃PO₄). The choice of ligand is crucial for the success of the reaction and depends on the specific substrates being coupled.
Interactive Data Table: Representative Conditions for Buchwald-Hartwig Amination in N-Arylpyrrole Synthesis
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Methyl 3-bromophenylacetate | Pyrrole | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | 78 |
| 2 | Ethyl 3-iodophenylacetate | Pyrrole | Pd(OAc)₂ (3) | BINAP (4.5) | NaOt-Bu | 1,4-Dioxane | 100 | 82 |
| 3 | 3-Chlorophenylacetic acid | Pyrrole | G3-XPhos (1) | - | K₃PO₄ | t-Amyl alcohol | 120 | 85 |
Strategies for the Stereoselective Introduction of the Acetic Acid Moiety
The introduction of the acetic acid side chain onto the phenyl ring is a critical step in the synthesis of the target molecule. Several methodologies can be employed, including direct arylation of a phenylacetic acid scaffold or the construction of the acetic acid group through carboxylation or homologation techniques.
Palladium-catalyzed α-arylation of enolates is a powerful method for the formation of α-aryl carbonyl compounds. nih.gov In this context, the enolate of a phenylacetic acid derivative can be coupled with a 3-halo-1-(1H-pyrrol-1-yl)benzene. This approach directly installs the desired acetic acid moiety onto the pre-formed pyrrole-phenyl core.
This reaction typically involves the deprotonation of the α-carbon of the phenylacetic acid derivative with a strong base to form an enolate, which then undergoes palladium-catalyzed cross-coupling with the aryl halide. The choice of base, palladium catalyst, and ligand is critical to achieve high yields and selectivity.
Interactive Data Table: Illustrative Conditions for α-Arylation of Phenylacetic Acid Derivatives
| Entry | Phenylacetic Acid Derivative | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Methyl phenylacetate | 1-Bromo-3-(1H-pyrrol-1-yl)benzene | Pd(OAc)₂ (5) | RuPhos (7.5) | LHMDS | Toluene | 100 | 75 |
| 2 | Ethyl phenylacetate | 1-Chloro-3-(1H-pyrrol-1-yl)benzene | Pd₂(dba)₃ (2.5) | BrettPhos (5) | KHMDS | 1,4-Dioxane | 110 | 72 |
| 3 | Phenylacetic acid | 1-Iodo-3-(1H-pyrrol-1-yl)benzene | PdCl₂(Amphos)₂ (3) | - | LiHMDS | THF | 80 | 80 |
An alternative strategy involves the construction of the acetic acid side chain on a pre-existing 3-(1H-pyrrol-1-yl)phenyl scaffold. This can be achieved through various carboxylation and homologation methods.
For instance, a 3-(1H-pyrrol-1-yl)benzyl halide can be converted to the corresponding Grignard or organolithium reagent, followed by quenching with carbon dioxide to introduce the carboxylic acid group. Another approach is the hydrolysis of a 3-(1H-pyrrol-1-yl)benzyl cyanide, which can be prepared from the corresponding benzyl halide.
Homologation techniques, such as the Arndt-Eistert synthesis, can also be employed to extend a carboxylic acid by one methylene group. In this case, 3-(1H-pyrrol-1-yl)benzoic acid could be converted to its acid chloride, reacted with diazomethane, and then subjected to a Wolff rearrangement in the presence of water to yield this compound. Modern variations of homologation offer milder and more efficient alternatives.
Advanced Synthetic Methodologies for this compound and its Analogs
The synthesis and derivatization of heteroaromatic compounds such as this compound are of significant interest due to their potential applications in medicinal chemistry and materials science. This article explores advanced methodologies for the chemical modification of this specific molecule, focusing on the derivatization of its carboxylic acid group, the stereoselective synthesis of its chiral analogs, and the application of green chemistry principles to its synthesis.
Structure
3D Structure
Properties
CAS No. |
112575-87-8 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(3-pyrrol-1-ylphenyl)acetic acid |
InChI |
InChI=1S/C12H11NO2/c14-12(15)9-10-4-3-5-11(8-10)13-6-1-2-7-13/h1-8H,9H2,(H,14,15) |
InChI Key |
WTOSROUNYWZHRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=CC=CC(=C2)CC(=O)O |
Origin of Product |
United States |
Materials Science Applications and Advanced Functionalities of 3 1h Pyrrol 1 Yl Phenyl Acetic Acid
Incorporation of [3-(1H-Pyrrol-1-yl)phenyl]acetic acid into Polymeric Systems
The integration of this compound into polymeric structures offers a pathway to novel materials that synergistically combine the processability of polymers with the distinct electronic and optical properties of the pyrrole-containing monomer.
The synthesis of monomers derived from phenylacetic acid and its derivatives is a crucial first step in the development of functional polymers. These monomers can be designed to undergo polymerization through various chemical reactions. A notable example is the synthesis of Thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester (TAPE), a monomer synthesized from thiophene acetic acid and 4-pyrrol-1-yl phenol. This process involves the conversion of thiophene acetic acid to its acid chloride, which then reacts with 4-pyrrol-1-yl phenol to form the ester monomer metu.edu.tr.
The general synthetic approach for such monomers often involves standard esterification or amidation reactions, where the carboxylic acid group of a phenylacetic acid derivative is reacted with a suitable alcohol or amine. The resulting monomers can then be purified and characterized using techniques like Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR) to confirm their chemical structures metu.edu.tr.
| Monomer | Synthetic Precursors | Characterization Techniques |
| Thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester (TAPE) | Thiophene acetic acid, Thionyl chloride, 4-pyrrol-1-yl phenol | NMR, FTIR |
Conducting polymers are a class of organic materials that possess electrical and optical properties similar to metals and inorganic semiconductors, while retaining the advantageous processing characteristics and mechanical flexibility of polymers. Pyrrole-based polymers, in particular, are known for their good environmental stability and high conductivity.
The monomer Thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester (TAPE) can be polymerized both electrochemically and chemically to form a homopolymer. Furthermore, it can be copolymerized with other monomers like bithiophene and pyrrole (B145914) to tune the properties of the resulting conducting polymer metu.edu.tr. The electrical conductivity of these polymers is a key characteristic for their application in electronic devices. For instance, polypyrrole-based materials can exhibit n-type conductivity, indicating their potential as electron-conducting materials in organic field-effect transistors (OFETs) and other electronic components nih.gov.
The electronic properties of these polymers, such as their band gap energies, can be investigated using spectroelectrochemical methods. These studies provide insights into the neutral, polaron, and bipolaron states of the polymer, which are crucial for understanding their charge transport mechanisms azom.com. The ability to control the electronic properties through copolymerization and functionalization makes these materials promising candidates for a variety of electronic applications, including organic solar cells, light-emitting diodes (OLEDs), and sensors nih.govazom.com.
| Polymer/Copolymer | Monomers | Polymerization Method | Potential Applications |
| Poly(TAPE) | Thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester (TAPE) | Electrochemical, Chemical | Electrochromic devices, Sensors |
| TAPE/Bithiophene Copolymer | TAPE, Bithiophene | Electrochemical | Electronic devices |
| TAPE/Pyrrole Copolymer | TAPE, Pyrrole | Electrochemical | Electronic devices |
Application of this compound in Chemical Sensor Development
The inherent properties of the pyrrole moiety, such as its electron-rich nature and ability to participate in various intermolecular interactions, make this compound and its derivatives attractive candidates for the development of chemical sensors.
The functional groups on the this compound molecule can be chemically modified to create specific recognition sites for target analytes. For instance, the phenyl ring can be functionalized with groups that have a high affinity for certain ions, gases, or biomolecules. An analogous approach has been demonstrated with 3-aminophenyl boronic acid functionalized quantum dots, which have been used to create a ratiometric fluorescence sensor for the detection of tyrosinase activity nih.gov. This suggests that a similar strategy could be employed by modifying the phenylacetic acid moiety to include a boronic acid group, which is known to interact with diols present in many biomolecules.
Furthermore, derivatives of 4-(pyrrol-1-yl)pyridine have been shown to act as supramolecular chemodosimeters for the detection of nitrite ions in aqueous solutions, with detection limits in the parts-per-million range mdpi.com. This highlights the potential of pyrrole-containing compounds in the design of highly sensitive and selective ion sensors. For gas sensing applications, the incorporation of such molecules into polymer matrices can lead to materials that exhibit a response to volatile organic compounds prosense.com.trgas-sensing.com.
The detection of an analyte by a sensor requires a transduction mechanism that converts the chemical recognition event into a measurable signal. In sensors based on this compound derivatives, this can be achieved through various means, including changes in fluorescence, electrical conductivity, or electrochemical properties.
For fluorescence-based sensors, the binding of an analyte to the recognition element can lead to either quenching or enhancement of the fluorescence signal. In the case of the 3-aminophenyl boronic acid functionalized quantum dot sensor, the binding of the analyte modulates the fluorescence of the quantum dots, allowing for ratiometric detection nih.gov.
In sensors that rely on changes in electrical properties, the interaction with the analyte can alter the conductivity of a polymer film incorporating the pyrrole-containing compound. This change in conductivity can be measured and correlated to the concentration of the analyte. The electrochemical properties of conducting polymers can also be exploited for sensor development. The redox state of the polymer can be influenced by the presence of an analyte, leading to a change in the electrochemical signal, which can be monitored using techniques such as cyclic voltammetry.
This compound as a Ligand or Precursor in Catalysis
The presence of the nitrogen atom in the pyrrole ring and the carboxylic acid group in this compound suggests its potential use as a ligand in coordination chemistry and as a precursor for the synthesis of catalysts.
The pyrrole nitrogen can act as a coordinating atom for metal centers, and the carboxylate group can also bind to metal ions. This dual coordination capability could allow for the formation of stable metal complexes with interesting catalytic properties. While direct catalytic applications of this compound are not extensively reported, the broader field of pyrrole-containing ligands in catalysis provides a strong indication of its potential.
For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are powerful tools in organic synthesis, and various pyrrole derivatives have been successfully employed as substrates or ligands in these reactions researchgate.netnih.gov. The electronic properties of the pyrrole ring can influence the reactivity of the catalytic center, and the substituents on the pyrrole and phenyl rings can be modified to fine-tune the steric and electronic environment of the metal complex.
Furthermore, transition metal complexes with ligands containing functionalities similar to those in this compound have been investigated as electrocatalysts. For instance, first-row transition metal complexes with pyrithione ligands have been shown to catalyze the reduction of protons from acetic acid nih.gov. This suggests that metal complexes of this compound could also exhibit catalytic activity in various chemical transformations, including those relevant to energy conversion and storage. The synthesis of such complexes would likely involve the reaction of a metal salt with the deprotonated form of the this compound ligand.
A comprehensive review of available scientific literature and chemical databases reveals a significant lack of published research on the materials science applications and advanced functionalities of this compound.
The requested article, structured around the specific functionalities of this compound, cannot be generated as there is no available scientific information to support the outlined sections. Research in these advanced materials science fields often focuses on molecules with specific electronic and structural properties, and it appears that the scientific community has not directed its attention to the potential applications of the meta-substituted this compound in these particular areas.
While related compounds, such as the para-isomer ([4-(1H-Pyrrol-1-yl)phenyl]acetic acid), and other pyrrole derivatives or phenylacetic acid structures, are mentioned in various contexts within materials science, this information is not applicable to the specific subject of this inquiry. Adhering to the strict instruction to focus solely on this compound, no content can be produced for the following outlined topics:
Nanomaterial Integration and Surface Functionalization with this compound
Therefore, it must be concluded that the materials science applications and advanced functionalities of this compound are not documented in the current body of scientific literature.
Future Research Trajectories and Interdisciplinary Challenges for 3 1h Pyrrol 1 Yl Phenyl Acetic Acid
Development of Novel and Economical Synthetic Pathways for Scale-Up
A primary hurdle for the extensive investigation of any novel compound is its accessibility. The development of robust, scalable, and cost-effective synthetic routes is paramount. For [3-(1H-Pyrrol-1-yl)phenyl]acetic acid, future research should focus on moving beyond laboratory-scale preparations to industrial-scale production.
Key synthetic challenges include the regioselective formation of the N-aryl bond at the meta position of the phenylacetic acid moiety. Current strategies often rely on multi-step sequences that may not be economically viable for large-scale synthesis. Future research should explore modern catalytic systems that can streamline this process. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination reactions, offer promising avenues. inventivapharma.com For instance, coupling 3-aminophenylacetic acid derivatives with 1,4-dimethoxy-2,5-dioxotetrahydrofuran (the Paal-Knorr pyrrole (B145914) synthesis) or directly coupling a 3-halophenylacetic acid ester with pyrrole using advanced catalytic systems could provide more direct and efficient routes.
The optimization of reaction conditions, including solvent choice, catalyst loading, ligand selection, and temperature, will be crucial for maximizing yield and minimizing purification costs. Flow chemistry presents another exciting frontier, offering potential for improved safety, consistency, and throughput compared to traditional batch processing.
Table 1: Comparison of Potential Synthetic Strategies for Scale-Up
| Synthetic Strategy | Potential Advantages | Key Challenges for Scale-Up |
|---|---|---|
| Paal-Knorr Synthesis | Utilizes readily available starting materials (e.g., 3-aminophenylacetic acid). | Multi-step process; may require harsh reaction conditions. |
| Suzuki Coupling | High functional group tolerance; well-established methodology. inventivapharma.com | Requires synthesis of boronic acid/ester precursors; potential for moderate yields. inventivapharma.com |
| Buchwald-Hartwig Amination | Direct coupling of an aryl halide with pyrrole; good yields often achievable. | Catalyst cost and sensitivity; potential for ligand optimization challenges. |
| Ullmann Condensation | A classic method for N-arylation, often using copper catalysts. | Typically requires high temperatures; substrate scope can be limited. |
| Flow Chemistry | Enhanced process control, safety, and scalability; potential for higher yields. | Requires specialized equipment and significant process development. |
Exploration of Untapped Biological Targets and Mechanistic Niches Through Phenotypic Screening
The biological activities of this compound remain largely unexplored. While related N-aryl pyrrole structures have been investigated as potential HIV fusion inhibitors and antibacterial agents, and phenylacetic acid derivatives are known for a range of bioactivities, this specific isomer is a blank slate. aablocks.com
Phenotypic screening offers a powerful, target-agnostic approach to uncover novel biological functions. Instead of designing a compound for a specific protein, this method involves testing the compound across a wide array of cell-based assays to observe its effect on cell behavior, morphology, or function. This can reveal unexpected therapeutic potential in areas such as oncology, immunology, or infectious diseases.
Future research should involve high-throughput phenotypic screens using diverse human cell lines, including cancer cells, immune cells, and neuronal cells. Advanced imaging and data analysis techniques can quantify subtle changes in cellular phenotypes, providing clues to the compound's mechanism of action. Subsequent target deconvolution studies, using techniques like chemical proteomics or genetic screening, would then be necessary to identify the specific molecular targets responsible for the observed effects. This approach could unveil entirely new mechanistic niches for this class of compounds.
Table 2: Potential Areas for Phenotypic Screening
| Disease Area | Example Cell Models | Phenotypes to Monitor | Potential Therapeutic Implications |
|---|---|---|---|
| Oncology | Colon (LoVo), Breast (MCF-7), Ovarian (SK-OV-3) cancer cell lines. semanticscholar.org | Proliferation, apoptosis, migration, cell cycle arrest. | Discovery of new anticancer agents with novel mechanisms. |
| Neurodegeneration | Neuronal cell lines (e.g., SH-SY5Y), primary neurons. | Neurite outgrowth, synaptic function, protection from oxidative stress. | Identification of neuroprotective or neuro-regenerative compounds. |
| Immunology | Macrophages, T-cells, dendritic cells. | Cytokine production, phagocytosis, cell activation markers. | Development of novel anti-inflammatory or immunomodulatory drugs. |
| Infectious Disease | Bacterial cultures (e.g., M. tuberculosis), viral replication assays. aablocks.com | Inhibition of pathogen growth, disruption of biofilm formation. | Discovery of new antimicrobial or antiviral agents. |
Integration of this compound into Advanced Functional Materials for Emerging Technologies
The unique combination of an electron-rich pyrrole ring and a functionalizable carboxylic acid group makes this compound an attractive building block for advanced materials. The pyrrole moiety is a well-known component of conducting polymers and organic semiconductors, while the carboxylic acid provides a versatile handle for polymerization or surface functionalization.
Future research should focus on leveraging these features. The compound could serve as a monomer for the synthesis of novel polymers with tailored electronic or optical properties. For example, polymerization through the carboxylic acid group could yield polyesters or polyamides with pendant pyrrole units, potentially useful in organic electronics, sensors, or as anti-corrosion coatings.
Furthermore, the carboxylic acid group can be used to anchor the molecule onto the surfaces of nanoparticles (e.g., gold, titanium dioxide, quantum dots) or conductive substrates like graphene or indium tin oxide (ITO). Such functionalized surfaces could find applications in biosensors, where the pyrrole unit could act as a signal transducer, or in next-generation energy storage and conversion devices like solar cells and batteries.
Application of Machine Learning and Artificial Intelligence in this compound Research and Design
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research. For this compound, these computational tools can accelerate discovery and optimization cycles significantly.
One key application is in the de novo design of derivatives. ML models, trained on large datasets of known molecules and their properties, can generate novel structures based on the this compound scaffold with a high probability of possessing desired biological activities or material properties. Quantitative Structure-Activity Relationship (QSAR) models can predict the efficacy and potential toxicity of these virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.
AI can also be applied to synthetic chemistry. Retrosynthesis programs can propose novel and efficient synthetic pathways, while other algorithms can predict reaction outcomes and optimize conditions, reducing the number of experiments required. In materials science, ML can predict the properties of polymers or composites incorporating this molecule, guiding the design of materials with specific performance characteristics.
Table 3: AI and Machine Learning Applications in Compound Research
| Application Area | AI/ML Tool | Research Objective |
|---|---|---|
| Drug Discovery | QSAR, Generative Models | Predict biological activity, design novel derivatives with improved potency and selectivity. |
| Pharmacokinetics | ADMET Prediction Models | Forecast absorption, distribution, metabolism, excretion, and toxicity profiles in silico. |
| Synthetic Chemistry | Retrosynthesis Algorithms | Propose efficient and novel synthetic routes for the parent compound and its analogs. |
| Materials Science | Property Prediction Models | Predict electronic, optical, and mechanical properties of polymers and composites. |
Synergistic Applications of this compound in Hybrid Systems and Composites
The true potential of this compound may lie in its use within hybrid systems and composites, where its properties can be combined with those of other materials to achieve synergistic effects. The carboxylic acid functional group is ideal for integrating the molecule into larger systems, either through covalent bonding or strong intermolecular interactions.
In biomedicine, the compound could be grafted onto biocompatible polymers to create drug-eluting coatings for medical implants, potentially providing localized anti-inflammatory or antimicrobial activity. It could also be incorporated into hydrogel networks for controlled-release drug delivery systems.
In materials science, incorporating this compound into a matrix of another polymer (e.g., polystyrene, polyethylene glycol) could create composites with enhanced conductivity, thermal stability, or mechanical strength. Its integration with inorganic materials, such as silica or metal oxides, could lead to the development of organic-inorganic hybrid materials for applications in catalysis, sensing, or separation technologies. The challenge will be to achieve controlled and stable integration to create materials with reproducible and superior performance.
Q & A
Advanced Research Question
- Positional Isomerism : Substitution at the 1-position (vs. 2- or 3-positions) alters steric hindrance and electronic effects. For example, 1-substituted derivatives show enhanced stability in acidic conditions compared to 2-substituted analogs .
- Biological Activity : Pyrrole’s electron-rich nature facilitates π-π stacking with biological targets (e.g., enzymes or receptors). Modifications at the phenylacetic acid moiety (e.g., halogenation) can improve binding affinity by 2–3 fold in enzyme inhibition assays .
What strategies mitigate byproduct formation during the coupling of pyrrole rings to phenylacetic acid frameworks?
Advanced Research Question
- Temperature Control : Maintaining reactions at 0–5°C reduces side reactions like pyrrole polymerization .
- Stoichiometric Precision : A 1:1 molar ratio of pyrrole derivatives to phenylacetic acid precursors minimizes unreacted intermediates .
- Catalytic Additives : Triethylamine (TEA) or DMAP accelerates coupling while suppressing ester hydrolysis .
How can researchers resolve discrepancies in reported biological activities of pyrrole-containing acetic acid derivatives?
Q. Methodological Guidance
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., indole-3-acetic acid) to normalize data .
- Structural Confirmation : Verify compound integrity via X-ray crystallography or 2D NMR, as impurities (e.g., regioisomers) can skew activity by >50% .
- Meta-Analysis : Cross-reference PubChem and ECHA datasets to identify outliers in IC or EC values .
What computational methods predict the electronic properties of this compound for drug design?
Advanced Research Question
- DFT Calculations : B3LYP/6-311+G(d,p) basis sets model HOMO-LUMO gaps (e.g., ~4.2 eV for the parent compound), correlating with redox activity .
- Molecular Docking : AutoDock Vina simulates binding to targets (e.g., COX-2), with binding energies ≤−7.0 kcal/mol indicating high affinity .
- QSAR Models : Use Hammett constants (σ) of substituents to predict logP and solubility (R ≥ 0.85 in validated datasets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
